molecular formula C22H23N5O3 B2399643 7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-47-8

7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2399643
CAS No.: 899997-47-8
M. Wt: 405.458
InChI Key: VFKWWJDCHQPVKR-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have found numerous applications in medicinal chemistry due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the 1,2,4-triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

Different synthetic methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as 1,2,4-triazolo[1,5-a]pyrimidines . The synthesis of these derivatives often involves the condensation of aminotriazoles and pyrimidines .


Molecular Structure Analysis

The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The reactivity of 1,2,4-triazolo[1,5-a]pyrimidines depends on the choice of substituents . For example, they have been used in Cu(I) catalyzed 1,3 dipolar cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on their specific structure and substituents .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis of various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, showcasing its utility in creating compounds with potential biological activities. For example, synthesis protocols have been established to generate a series of compounds for antimicrobial and antioxidant activity evaluations. These compounds are characterized using techniques such as IR, NMR, and mass spectroscopy, demonstrating the compound's role in facilitating the exploration of novel chemical entities with possible therapeutic applications (Gilava, Patel, Ram, & Chauhan, 2020).

Antimicrobial and Antifungal Activities

The synthesized derivatives of the compound have been evaluated for their antimicrobial and antifungal activities, indicating its significance in the search for new antimicrobial agents. Studies show that some derivatives exhibit promising activities against a variety of microbial and fungal species, highlighting the compound's potential as a backbone for developing novel antimicrobial and antifungal therapeutics (Chauhan & Ram, 2019).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidine and triazolopyrimidine derivatives, including those related to the compound , has shown significant potential in anticancer and anti-inflammatory applications. These studies involve the synthesis of novel derivatives and their subsequent evaluation for biological activities, such as cytotoxicity against cancer cell lines and inhibition of inflammatory enzymes. This underscores the compound's role in the discovery and development of new pharmacologically active agents capable of addressing various diseases (Rahmouni et al., 2016).

Supramolecular Chemistry

The compound has also found applications in the field of supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular assemblies. These studies focus on the compound's interactions and its derivatives in co-crystallization experiments, aiming to understand and manipulate the molecular basis of assembly formation. This research is pivotal for the development of novel materials and nanostructures with specific properties and applications (Fonari et al., 2004).

Future Directions

1,2,4-Triazolo[1,5-a]pyrimidines continue to be an area of interest in medicinal chemistry due to their versatility and potential for various biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanism of action, and developing new derivatives with improved potency and selectivity .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-19(21(28)25-16-8-6-5-7-9-16)20(27-22(23-13)24-14(2)26-27)15-10-11-17(29-3)18(12-15)30-4/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKWWJDCHQPVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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